4-Amino-1,2,5-oxadiazole-3-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H4N4OS |
|---|---|
Molecular Weight |
144.16 g/mol |
IUPAC Name |
4-amino-1,2,5-oxadiazole-3-carbothioamide |
InChI |
InChI=1S/C3H4N4OS/c4-2-1(3(5)9)6-8-7-2/h(H2,4,7)(H2,5,9) |
InChI Key |
ASIICXCQOYCOOU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)C(=S)N |
Origin of Product |
United States |
Molecular Design and Diversification of 4 Amino 1,2,5 Oxadiazole 3 Carbothioamide Analogues and Hybrid Systems
Rational Design Principles for Structural Modification and Lead Optimization
The rational design of analogues of 4-amino-1,2,5-oxadiazole-3-carbothioamide is guided by established medicinal chemistry principles to enhance biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves structure-based drug design, which has been effectively used for the closely related carboxamide analogue, epacadostat (B560056) (a potent IDO1 inhibitor). nih.gov This approach aims to improve pharmacokinetic profiles by modifying the metabolic pathway. nih.gov
Key structural modification strategies include:
Substitution on the Amino Group: Introducing various substituents on the 4-amino group can modulate the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets.
Modification of the Carbothioamide Moiety: The carbothioamide group is a critical pharmacophore. Its hydrogen-bonding capabilities can be fine-tuned by N-alkylation or N-arylation. Furthermore, this group can be cyclized or replaced with bioisosteric groups to alter the compound's physicochemical properties.
Scaffold Hopping and Ring Variation: While maintaining the core pharmacophoric elements, the 1,2,5-oxadiazole ring can be replaced with other five-membered heterocycles to explore new chemical space and intellectual property opportunities.
A significant challenge in lead optimization for this class of compounds is improving metabolic stability and oral bioavailability. For instance, the carboxamide analogue epacadostat has shown unsatisfactory pharmacokinetic profiles in clinical trials, prompting the design of new derivatives with improved properties. nih.gov Researchers have designed novel series of 1,2,5-oxadiazole-3-carboximidamide derivatives with cyclic side chains to enhance anti-tumor potency and overcome these pharmacokinetic shortcomings. nih.gov These design principles are directly applicable to the carbothioamide series, aiming to create more drug-like candidates.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted 1,2,5-oxadiazole derivatives can be achieved through various reported strategies, including cycloaddition, dimerization, cyclodehydration, and ring-conversion methods. nih.gov For the specific synthesis of 2-amino-substituted 1,3,4-oxadiazoles and their thiadiazole bioisosteres, a common method involves the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes, followed by an iodine-mediated oxidative cyclization to form the C–O or C–S bond. nih.govacs.org This transition-metal-free process is efficient and compatible with a wide range of aldehydes. acs.org
A general synthetic pathway for 2,5-disubstituted 1,3,4-oxadiazoles often starts with the hydrazinolysis of an ester to form an acylhydrazide. nih.gov This intermediate can then be reacted with an aroyl chloride and subsequently cyclized using a dehydrating agent like phosphoryl chloride to yield the target oxadiazole. nih.gov An environmentally benign alternative for preparing 2-amino-5-substituted-1,3,4-oxadiazoles involves the electrooxidation of semicarbazones. researchgate.net
While direct synthetic routes for this compound are less commonly reported, the synthesis of its structural isomer, 1,2,4-Oxadiazole-3-carbothioamide, is known. sigmaaldrich.com The principles for synthesizing related structures, such as carboxyimidamide-substituted benzo[c] nih.govmdpi.comtandfonline.comoxadiazoles (B1248032), often involve multi-step procedures starting from commercially available precursors. rsc.org
Table 1: Selected Synthetic Methods for Oxadiazole and Thiadiazole Derivatives
| Heterocycle | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 2-Amino-1,3,4-oxadiazole/thiadiazole | Semicarbazide/Thiosemicarbazide, Aldehydes | I₂-mediated oxidative cyclization | nih.govacs.org |
| 2,5-Disubstituted-1,3,4-oxadiazole | Acylhydrazide, Aroyl chloride | Phosphoryl chloride (dehydrating agent) | nih.gov |
| 2-Amino-5-substituted-1,3,4-oxadiazole | Semicarbazone | Electrooxidation at platinum electrode | researchgate.net |
Bioisosteric Replacement Strategies, Particularly the Sulfur-Oxygen Exchange with Thiadiazole Counterparts
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.com For the this compound scaffold, several bioisosteric modifications are of particular interest.
Sulfur-Oxygen Exchange (Thioamide to Amide): The most direct bioisostere of the carbothioamide group is the carboxamide group. This S-O exchange modifies the hydrogen bonding properties, polarity, and metabolic stability of the molecule. The resulting 4-amino-1,2,5-oxadiazole-3-carboxamide (B88457) is a well-studied scaffold, exemplified by the IDO1 inhibitor epacadostat. nih.gov Heterocyclic rings like oxadiazoles are themselves often used as bioisosteres for amide and ester groups to increase stability. drughunter.comchim.it
Oxadiazole-Thiadiazole Ring Exchange: The 1,2,5-oxadiazole ring can be replaced by its sulfur analogue, the 1,2,5-thiadiazole (B1195012) ring. The bioisosterism between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles is well-documented. nih.govmdpi.comnih.gov The sulfur atom in the thiadiazole ring generally imparts greater lipid solubility and can lead to improved tissue permeability due to the mesoionic character of the ring. nih.gov This makes the 1,2,5-thiadiazole ring a valuable alternative to the 1,2,5-oxadiazole ring in drug design. tandfonline.com A direct synthetic method for converting 1,2,5-oxadiazoles into 1,2,5-thiadiazoles has been developed using sulfur monochloride (S₂Cl₂), which allows for the direct exchange of the oxygen atom for a sulfur atom. mdpi.combohrium.com
Table 2: Comparison of Bioisosteric Pairs
| Original Group/Ring | Bioisosteric Replacement | Potential Advantages of Replacement | Reference |
|---|---|---|---|
| Carbothioamide (-C(=S)NH₂) | Carboxamide (-C(=O)NH₂) | Altered H-bonding, polarity, and metabolic profile. | nih.gov |
| Amide/Ester | 1,2,4-Oxadiazole (B8745197) | Increased metabolic stability, improved pharmacokinetics. | drughunter.comchim.it |
Development of Multi-Pharmacophore Hybrid Molecules Incorporating the 1,2,5-Oxadiazole-Carbothioamide Scaffold
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to develop compounds with enhanced affinity or multi-target activity. The 1,2,5-oxadiazole core is an attractive scaffold for creating such hybrid molecules.
For instance, a hybridization strategy has been used to design neuroprotective monoamine oxidase B (MAO B) inhibitors by incorporating a 1,2,4-oxadiazole ring into a 1H-indazole scaffold. nih.gov This approach led to the discovery of a potent and selective inhibitor. nih.gov Similarly, researchers have synthesized quinoline-based oxadiazole-triazole conjugates as potential anticancer agents, demonstrating the utility of combining bioactive scaffolds. researchgate.net
While specific examples of multi-pharmacophore hybrids built directly from the this compound scaffold are not extensively documented in the search results, the existing literature on related oxadiazole derivatives provides a clear blueprint for this approach. The amino and carbothioamide groups serve as versatile handles for linking to other pharmacologically active moieties, such as kinase inhibitors, receptor antagonists, or other heterocyclic systems, to create novel therapeutics with potentially synergistic or dual-action mechanisms.
Advanced Spectroscopic and Structural Characterization Techniques in Research on 4 Amino 1,2,5 Oxadiazole 3 Carbothioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H-NMR, 13C-NMR)
No published ¹H-NMR or ¹³C-NMR data specifically for 4-Amino-1,2,5-oxadiazole-3-carbothioamide could be located. Such data would be essential for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, including the characteristic shifts for the amino protons and the carbon of the thioamide group.
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Analysis
A specific FT-IR spectrum for this compound is not available in the searched literature. An experimental spectrum would be crucial for identifying the vibrational frequencies of its key functional groups, such as the N-H stretches of the amino group and the C=S (thioamide) and C=N vibrations, which are characteristic of the molecule's structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Detailed mass spectrometry analysis, including molecular weight confirmation and fragmentation patterns for this compound, has not been reported. This analysis would be vital for verifying the compound's elemental composition and for gaining structural insights from its fragmentation pathways under ionization.
X-ray Crystallography for Precise Solid-State Conformation and Intermolecular Interaction Mapping
There are no published X-ray crystallography studies for this compound. This technique would provide definitive proof of its molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding, which are critical for understanding its crystal packing and material properties.
Further research and publication in the scientific domain are required to fill this data gap and enable a thorough characterization of this compound.
Mechanistic Investigations of Chemical Transformations Involving 4 Amino 1,2,5 Oxadiazole 3 Carbothioamide
Studies on the Formation and Transformation of Intermediates
The primary intermediate in the proposed synthesis of 4-Amino-1,2,5-oxadiazole-3-carbothioamide from its nitrile precursor is the thioimidate anion .
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate Name | Formula | Role in Reaction |
|---|---|---|
| Thioimidate Anion | C₃H₂N₄OS⁻ | Formed after the initial nucleophilic attack of the sulfur reagent on the nitrile carbon. It is a short-lived species that is quickly protonated. |
Alternative synthetic strategies might involve the construction of the oxadiazole ring from an open-chain precursor that already contains the thioamide group. For instance, a compound like (Z)-2-amino-2-(hydroxyimino)ethanethioamide could theoretically undergo a dehydration and cyclization reaction to form the target molecule. In such a pathway, the open-chain thioamide would itself be the key intermediate, and its conformational and electronic properties would dictate the feasibility and outcome of the ring-closing step.
Role of Catalysts and Reaction Conditions in Product Selectivity and Reaction Efficiency
The conversion of a nitrile to a thioamide is highly dependent on the chosen reagents and reaction conditions. While specific catalytic systems for the synthesis of this compound are not detailed in the literature, general principles from related transformations provide a clear understanding of what factors are critical for selectivity and efficiency.
Reagent Selection: The choice of the sulfur-donating reagent is paramount.
Hydrogen Sulfide (B99878) (H₂S): Often used as a gas dissolved in a basic solvent like pyridine (B92270) or triethylamine. The base activates the H₂S by deprotonating it to the more nucleophilic HS⁻ ion.
Sodium or Ammonium Hydrosulfide (NaSH, NH₄SH): These salts provide a direct source of the HS⁻ nucleophile and are often easier to handle than gaseous H₂S.
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀): These are powerful thionating agents typically used to convert amides or ketones to their thio-analogs. They could potentially be used to convert 4-Amino-1,2,5-oxadiazole-3-carboxamide (B88457) directly to the target thioamide. nih.gov
Reaction Conditions: The temperature, solvent, and presence of catalysts significantly impact the reaction.
Table 2: Influence of Reaction Conditions on Thioamide Synthesis
| Parameter | Effect on Reaction | Typical Conditions |
|---|---|---|
| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts or decomposition of the starting material or product. | Room temperature to moderate heating (40-60 °C). |
| Solvent | A polar aprotic solvent is often preferred to dissolve the nitrile and the sulfur reagent. The solvent can also act as a proton source or a base. | Pyridine, Dimethylformamide (DMF), Ethanol. |
| Catalyst | Base catalysts (e.g., triethylamine, pyridine) are commonly used to deprotonate H₂S, increasing the concentration of the active nucleophile. Acid catalysts are generally not used as they can protonate the starting amine. | Triethylamine, Pyridine. |
| Pressure | When using gaseous H₂S, the reaction may be conducted under pressure to increase its concentration in the solvent, thereby accelerating the reaction. | Atmospheric to slightly elevated pressure. |
Structure Activity Relationship Sar Studies of 4 Amino 1,2,5 Oxadiazole 3 Carbothioamide Analogues
Correlating Specific Structural Features with Observed Biological Activities
Research into the analogues of 4-amino-1,2,5-oxadiazole, particularly its N-acylated derivatives, has provided significant insights into the correlation between their structure and antiplasmodial activity. nih.gov A key parent compound in these studies is an N-acylated 3-aminofurazan, which has demonstrated activity against multiple strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov
The primary point of structural variation in these analogues has been the acyl group attached to the 4-amino position of the oxadiazole ring. SAR studies have revealed that the nature of this acyl group is a critical determinant of biological activity. nih.gov
Key findings include:
Dependence on the Acyl Moiety : The antiplasmodial activity is highly dependent on the type of acyl group introduced. Early findings indicated that while various modifications could be made, only specific types of amides, particularly benzamides, resulted in promising activity. nih.gov
Influence of Aromatic Ring Substitution : For the active benzamide (B126) derivatives, the substitution pattern on the phenyl ring significantly impacts both the potency and the cytotoxicity of the compounds. This suggests that the electronic and steric properties of the substituents on the phenyl ring play a direct role in the interaction with the biological target. nih.gov
The Role of the Furazan (B8792606) Ring : The 1,2,5-oxadiazole (furazan) ring itself is considered a critical component. It is believed to be involved in targeting essential parasite functions, such as the Na+-efflux pump PfATP4, which is vital for maintaining the parasite's ion homeostasis. nih.gov
These correlations underscore the importance of the N-acyl substituent in modulating the biological profile of the 4-amino-1,2,5-oxadiazole scaffold.
Identification of Key Pharmacophoric Elements within the 1,2,5-Oxadiazole-Carbothioamide Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 1,2,5-oxadiazole-carbothioamide scaffold and its analogues, several key pharmacophoric elements have been identified.
The 1,2,5-Oxadiazole Ring : This heterocyclic ring is the central and indispensable feature of the pharmacophore. nih.gov It is considered a bioisostere for other chemical groups and is crucial for the observed biological activities. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions are vital for binding to target enzymes or receptors. nih.govnih.gov
The 4-Amino Group : The amino group at the 4-position serves as a critical linker and a point for modification. Acylation of this group has been shown to be a successful strategy for enhancing activity. The nitrogen atom and its attached hydrogen are potential hydrogen bond donors, and the substituent attached to it can be tailored to occupy specific binding pockets in the target protein. nih.gov
The N-Acyl Substituent : As established in SAR studies, the group attached to the 4-amino nitrogen is a major determinant of potency and selectivity. nih.gov For antiplasmodial activity, a substituted benzoyl group has been identified as a highly effective feature, suggesting a specific hydrophobic and electronic requirement in the binding site. nih.gov
Together, these elements form the essential pharmacophoric model for this class of compounds, guiding the design of new and more effective derivatives.
Quantitative Assessment of Substituent Effects on Biological Activity Profiles
Quantitative SAR (QSAR) provides a numerical basis for understanding how changes in a molecule's structure affect its biological activity. For analogues of 4-amino-1,2,5-oxadiazole, quantitative data, typically in the form of IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, are used to assess the impact of different substituents.
In studies of N-acylated 3-aminofurazan derivatives against Plasmodium falciparum, the effect of the N-acyl group was quantified. The data shows a clear structure-activity relationship where aromatic acyl groups, particularly substituted benzoyl groups, confer potent antiplasmodial activity.
Table 1: Antiplasmodial Activity of N-Acylated 3-Aminofurazan Analogues
| Compound ID | N-Acyl Substituent | IC₅₀ (K1 strain) [µM] | IC₅₀ (Dd2 strain) [µM] |
|---|---|---|---|
| Parent Amine | -H | >25 | >25 |
| 1 | 3-Methylbenzoyl | 0.40 | 0.22 |
| Derivative A | Benzoyl | 0.61 | 0.35 |
| Derivative B | 4-Methylbenzoyl | 0.60 | 0.30 |
| Derivative C | 4-Methoxybenzoyl | 0.67 | 0.40 |
| Derivative D | 4-Chlorobenzoyl | 0.64 | 0.38 |
| Derivative E | 4-Fluorobenzoyl | 0.54 | 0.33 |
| Derivative F | 3-Methoxybenzoyl | 0.49 | 0.28 |
| Derivative G | 3-Chlorobenzoyl | 0.45 | 0.25 |
| Derivative H | 3-Fluorobenzoyl | 0.43 | 0.24 |
Data derived from studies on N-acylated furazan-3-amines. nih.gov The K1 and Dd2 strains are multidrug-resistant strains of P. falciparum.
The data clearly indicates that acylation of the parent amine is essential for activity. Among the benzoyl derivatives, substituents at the meta-position (position 3) of the phenyl ring, such as methyl, chloro, and fluoro groups, tend to result in slightly higher potency (lower IC₅₀ values) compared to their para-substituted (position 4) counterparts. nih.gov
In a different series of 1,2,5-oxadiazole derivatives designed as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, quantitative data also highlights the importance of specific substitutions.
Table 2: Inhibitory Activity of 1,2,5-Oxadiazole-3-carboximidamide Derivatives against hIDO1
| Compound ID | Description | Enzymatic IC₅₀ [nM] | Cellular IC₅₀ [nM] |
|---|---|---|---|
| 23 | Derivative with cyclic side chain | 108.7 | 19.88 |
| 25 | Derivative with cyclic side chain | 178.1 | 68.59 |
| 26 | Derivative with cyclic side chain | 139.1 | 57.76 |
Data from studies on 1,2,5-oxadiazole-3-carboximidamide derivatives. nih.gov
These quantitative assessments are fundamental for refining the molecular design, allowing researchers to systematically enhance potency and selectivity while minimizing off-target effects.
Computational Chemistry and in Silico Investigations of 4 Amino 1,2,5 Oxadiazole 3 Carbothioamide
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This analysis is crucial for understanding the potential mechanism of action of a drug candidate.
Studies on 1,2,5-oxadiazole derivatives have utilized molecular docking to predict their binding modes with various protein targets. For instance, derivatives of 1,3,4-oxadiazole (B1194373) have been docked with vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. dergipark.org.tr These simulations revealed that the compounds could effectively fit into the kinase domain of VEGFR-2, with all tested compounds forming hydrogen bonds with the key amino acid residue Asp1046. dergipark.org.tr Similarly, molecular docking studies of hydrazinecarbothioamide and other related heterocyclic derivatives, including 1,3,4-oxadiazoles, have been performed to explore their binding interactions with B-DNA, suggesting a potential mechanism for their anticancer activity. researchgate.net In another study, a derivative of 1-(4-amino-1,2,5-oxadiazol-3-yl) was docked against several protein targets of SARS-CoV-2, including the main protease (PDB: 6LU7) and human ACE2 (PDB: 1O86), to evaluate its potential as a COVID-19 therapeutic. researchgate.net The results indicated strong binding affinity to these viral and host proteins, which are essential for viral replication. researchgate.net
The binding affinity, often expressed as a docking score or binding energy, is a critical parameter in assessing the potential of a ligand as an inhibitor. For the aforementioned 1-(4-amino-1,2,5-oxadiazol-3-yl) derivative, molecular docking calculations yielded high binding affinity scores, with a value of -7.7925 kcal/mol for the COVID-19 main protease (PDB: 6lu7). researchgate.net This strong binding energy suggests that the compound could be a potent inhibitor. researchgate.net In studies of other oxadiazole derivatives, docking results have consistently shown favorable binding energies against their respective targets. For example, 1,3,4-oxadiazole derivatives showed significant binding affinities for VEGFR-2, with some compounds exhibiting binding energies comparable to or better than known inhibitors. dergipark.org.trmdpi.com The specificity of binding is also a key consideration. By docking the same set of ligands against different targets, researchers can assess their selectivity. For instance, some 1,3,4-oxadiazole derivatives displayed weaker binding energies when docked with Epidermal Growth Factor Receptor (EGFR) compared to VEGFR-2, suggesting a degree of selectivity for the latter. mdpi.com
Table 1: Molecular Docking Data for 1,2,5-Oxadiazole Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. The 1,2,5-oxadiazole ring is an electron-deficient system due to the electronegativity of its nitrogen and oxygen atoms. evitachem.com This electronic feature makes the carbon atoms susceptible to nucleophilic attack. The presence of a 4-amino group, a strong electron-donating group, can modulate the electron density of the ring system. evitachem.com
DFT studies have been applied to various carbothioamide and oxadiazole derivatives to compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comdntb.gov.ua The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For a series of 1,3,4-oxadiazole derivatives, DFT calculations at the B3LYP/SVP level of theory were used to obtain optimized structures and analyze their frontier molecular orbitals. mdpi.com These calculations help in understanding the electronic basis for the observed biological activities. In another study, DFT was used to model the geometry of a related energetic compound, 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole, providing detailed information on its bond lengths and angles. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that may occur over time. These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding interactions.
MD simulations have been performed on various oxadiazole and carbothioamide derivatives complexed with their protein targets. For example, a 100 ns MD simulation was conducted on a pyrazoline carbothioamide analog bound to the active site of 14-alpha demethylase. researchgate.net The root-mean-square deviation (RMSD) of the protein-ligand complex was monitored throughout the simulation, with a mean RMSD of 0.31 nm, indicating that the complex remained stable. researchgate.net Similarly, MD simulations of 1,3,4-oxadiazole derivatives with VEGFR-2 have been used to confirm the stability of the docked poses and the persistence of key hydrogen bonding interactions over the simulation period. mdpi.com These studies often analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and the ligand.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The pharmacokinetic properties of a drug candidate, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics.
For various oxadiazole derivatives, in silico ADME predictions have been carried out. researchgate.netnih.gov These predictions often involve calculating parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Studies on 1,3,4-oxadiazole derivatives have shown that many of these compounds comply with Lipinski's rule of five, suggesting good oral bioavailability. nih.gov For instance, a study on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives predicted that most compounds had absorption percentages greater than 70%. nih.gov Furthermore, a study on 1,2,5-oxadiazole-3-carboximidamide derivatives designed as IDO1 inhibitors reported improved pharmacokinetic properties, including a longer half-life and better oral bioavailability for some analogs compared to the reference compound. nih.gov
Table 2: Predicted ADME Properties of Selected Oxadiazole Derivatives
Research into Biological Activities and Mechanisms of 4 Amino 1,2,5 Oxadiazole 3 Carbothioamide Derivatives
Antimicrobial Research Focus
Derivatives of oxadiazole have demonstrated notable antimicrobial properties, positioning them as promising candidates for the development of new therapeutic agents to combat infectious diseases. mdpi.commdpi.comresearchgate.net
The antibacterial potential of oxadiazole derivatives has been a primary area of investigation. Studies have revealed that these compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria.
One area of focus has been on the development of 1,3,4-oxadiazole-based compounds as inhibitors of the lipoteichoic acid (LTA) synthesis pathway in Gram-positive pathogens. unime.it A notable derivative, compound 13, which incorporates a pentafluorosulfanyl substituent, demonstrated a significant 16- to 32-fold increase in activity against various multidrug-resistant Staphylococcus aureus strains when compared to the parent compound 1771. unime.it Interestingly, further investigation revealed that the antibacterial action of both compound 13 and 1771 is not solely dependent on the inhibition of lipoteichoic acid synthase (LtaS), suggesting the involvement of additional targets. unime.it Permeabilization of the outer membrane of Gram-negative bacteria rendered them susceptible to these compounds, indicating a broader potential spectrum of activity. unime.it
Other research has explored hybrids of 1,3,4-oxadiazole (B1194373) with other bioactive molecules. For instance, aniline (B41778) derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com Similarly, 2-amino-1,3,4-oxadiazole derivatives incorporating a quinoline (B57606) ring have displayed strong to moderate effects against Clostridium tetani, Bacillus subtilis, Salmonella typhi, and E. coli. mdpi.com The compound Furamizole, a nitrofuran derivative containing a 1,3,4-oxadiazole ring, is known for its strong antibacterial properties. mdpi.com
The mechanism of action for some of these derivatives is thought to involve the disruption of the bacterial cell membrane, leading to the release of cytoplasmic contents. mdpi.com Other derivatives have been shown to be potent inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are crucial for DNA replication. mdpi.com
Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives
| Compound/Derivative Class | Target Organisms | Key Findings |
| 1,3,4-Oxadiazole with pentafluorosulfanyl substituent (Compound 13) | Multidrug-resistant Staphylococcus aureus | 16- to 32-fold increased activity compared to parent compound; activity is independent of LtaS. unime.it |
| Aniline derivatives with 1,3,4-oxadiazole | S. aureus, B. subtilis, P. aeruginosa, E. coli | Demonstrated good antibacterial activity. mdpi.com |
| 2-Amino-1,3,4-oxadiazole with quinoline ring | C. tetani, B. subtilis, S. typhi, E. coli | Showed strong to moderate antibacterial effects. mdpi.com |
| Furamizole (nitrofuran derivative) | Bacteria | Possesses strong antibacterial activity. mdpi.com |
| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | P. aeruginosa, E. coli, S. aureus | Strong inhibitors of bacterial topoisomerases II and IV. mdpi.com |
This table is for informational purposes only and does not constitute medical advice.
In addition to their antibacterial properties, oxadiazole derivatives have been investigated for their antifungal potential. mdpi.comctu.edu.vn Research has shown that certain derivatives exhibit significant activity against various fungal pathogens.
For example, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated for their antifungal activity. One compound from this series demonstrated 8 to 16 times greater activity against Aspergillus niger and Candida albicans, respectively, when compared to the standard antifungal drug fluconazole. mdpi.com Aniline derivatives containing the 1,3,4-oxadiazole ring have also been reported to possess moderate antifungal activity. mdpi.com
The proposed mechanism of action for some of these antifungal derivatives involves the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for the synthesis of sterols in fungi. mdpi.com Molecular docking studies have also suggested that certain 1,3,4-oxadiazole derivatives exhibit a strong affinity for the β-tubulin of Fusarium oxysporum, indicating another potential mechanism of antifungal action. ctu.edu.vn
Table 2: Antifungal Activity of Selected Oxadiazole Derivatives
| Compound/Derivative Class | Target Fungi | Key Findings |
| 2,5-Disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | Showed 8 to 16 times greater activity than fluconazole. mdpi.com |
| Aniline derivatives with 1,3,4-oxadiazole | Fungal pathogens | Exhibited moderate antifungal activity. mdpi.com |
| 1,3,4-Oxadiazole derivatives | Fusarium oxysporum | Displayed affinity towards β-tubulin. ctu.edu.vn |
This table is for informational purposes only and does not constitute medical advice.
The antiviral potential of oxadiazole derivatives is an emerging area of research. mdpi.com The 1,3,4-oxadiazole ring is a component of the clinically approved antiviral drug Raltegravir, which is used in the treatment of HIV infection. mdpi.comresearchgate.net This has spurred further investigation into the antiviral properties of other oxadiazole-containing compounds.
While specific studies focusing on the anti-influenza or anti-SARS-CoV-2 activity of 4-amino-1,2,5-oxadiazole-3-carbothioamide derivatives are not extensively detailed in the provided search results, the broader class of oxadiazoles (B1248032) has shown promise. For instance, some imidazo[4,5-e] ctu.edu.vnnih.govdiazepine-4,8-dione derivatives, which are structurally distinct but also heterocyclic compounds, have been evaluated for their antiviral activity against a wide range of viruses, including respiratory syncytial virus (RSV). researchgate.net
Anti-inflammatory Research and Elucidation of Molecular Pathways
Derivatives of 1,3,4-oxadiazole have been shown to possess significant anti-inflammatory properties. mdpi.comnih.gov Research in this area has focused on their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
One study synthesized two series of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives and evaluated their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov The novel compounds exhibited potent COX-2 inhibitory activity and high selectivity, with IC50 values ranging from 0.04 to 0.14 μM. nih.gov In LPS-activated RAW 264.7 macrophages, these compounds effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO). nih.gov
Another study investigated 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives and found that they exhibited anti-inflammatory effects in a carrageenan-induced paw edema model in rats, with some derivatives showing activity comparable to the standard drug Indomethacin. mdpi.com Aniline derivatives containing 1,3,4-oxadiazole moieties have also demonstrated good anti-inflammatory activity. mdpi.com
The molecular pathways underlying these anti-inflammatory effects are believed to involve the inhibition of enzymes like COX-2, which are critical for the synthesis of prostaglandins, key mediators of inflammation. The reduction in pro-inflammatory cytokines and reactive species further underscores their potential to modulate the inflammatory cascade.
Anticancer and Antiproliferative Research
The anticancer and antiproliferative activities of oxadiazole derivatives represent a highly active area of research. researchgate.netnih.govnih.govnih.govbiointerfaceresearch.com These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, and efforts are underway to elucidate their mechanisms of action.
Numerous studies have demonstrated the cytotoxic and antiproliferative effects of oxadiazole derivatives in a variety of cancer cell models.
One study synthesized a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles and tested their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov All the synthesized compounds were found to reduce cell viability, induce apoptosis, and cause cell cycle perturbation at a concentration of 10 μM. nih.gov The MDA-MB-231 cell line was particularly sensitive to these compounds. nih.gov
Another investigation focused on ferulic and caffeic acid-based 1,2,4- and 1,3,4-oxadiazole hybrids. nih.gov Two compounds, one containing a 1,2,4-oxadiazole (B8745197) ring and the other a 1,3,4-oxadiazole ring, showed significant inhibitory activity against three different glioblastoma cell lines (LN229, T98G, and U87) without being toxic to healthy human mesenchymal stem cells. nih.gov These compounds also exhibited cytotoxicity against ovarian, breast, and lung cancer cell lines. nih.gov
Derivatives of 1,3,4-thiadiazole (B1197879), a related heterocyclic compound, have also shown promising anticancer activity. For instance, certain derivatives displayed growth inhibition against the human breast carcinoma (MCF-7) cell line. mdpi.com Nortopsentin derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole have been investigated for their activity against pancreatic ductal adenocarcinoma, where they were found to inhibit cell migration. mdpi.com
Furthermore, a novel series of 1,2,5-oxadiazole-3-carboximidamide derivatives were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immunosuppression. nih.gov Several of these compounds exhibited potent inhibitory activity against human IDO1 in both enzymatic and cellular assays. nih.gov
Table 3: Cytotoxic and Antiproliferative Effects of Selected Oxadiazole Derivatives
| Compound/Derivative Class | Cancer Cell Lines | Key Findings |
| 2,5-Diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (colon), MDA-MB-231 (breast) | Reduced cell viability, induced apoptosis, and perturbed the cell cycle. nih.gov |
| Ferulic and caffeic acid-based oxadiazole hybrids | LN229, T98G, U87 (glioblastoma), SKOV3 (ovarian), MCF7 (breast), A549 (lung) | Exhibited significant inhibitory activity against various cancer cell lines. nih.gov |
| 1,3,4-Thiadiazole derivatives | MCF-7 (breast) | Showed growth inhibitory activities. mdpi.com |
| Nortopsentin derivatives with 1,3,4-oxadiazole/thiadiazole | Pancreatic ductal adenocarcinoma cells | Inhibited cell migration. mdpi.com |
| 1,2,5-Oxadiazole-3-carboximidamide derivatives | HEK293T cells over-expressing hIDO1 | Acted as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov |
This table is for informational purposes only and does not constitute medical advice.
Investigation of Enzyme Inhibition as a Therapeutic Strategy
Derivatives of this compound have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. This section details the inhibitory activities against several key enzyme targets.
Indoleamine 2,3-Dioxygenase (IDO1):
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in cancer immunosuppression by catalyzing the degradation of tryptophan. nih.gov The inhibition of IDO1 is a promising strategy in cancer therapy to enhance the body's immune response against tumors. nih.govnih.govgoogle.com
A series of 1,2,5-oxadiazole-3-carboximidamide derivatives have been synthesized and evaluated for their ability to inhibit human IDO1 (hIDO1). nih.gov Several of these compounds demonstrated significant inhibitory activity in both enzymatic and cellular assays. nih.gov For instance, compounds 23 , 25 , and 26 showed potent inhibition of hIDO1 with IC₅₀ values of 108.7 nM, 178.1 nM, and 139.1 nM, respectively, in enzymatic assays. nih.gov In a cellular context, these compounds also exhibited strong inhibitory effects. nih.gov
Table 1: Inhibitory Activity of 1,2,5-Oxadiazole-3-carboximidamide Derivatives against hIDO1
| Compound | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| 23 | 108.7 | 19.88 |
| 25 | 178.1 | 68.59 |
| 26 | 139.1 | 57.76 |
Epidermal Growth Factor Receptor (EGFR):
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. nih.govnih.gov Researchers have identified 1,2,4-oxadiazole derivatives as potential EGFR inhibitors. nih.govnih.gov Through in-silico and in-vitro studies, several compounds were identified that exhibited inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. nih.govnih.gov
Compounds 7a , 7b , and 7m from a series of heterocyclic derivatives with a 1,2,4-oxadiazole scaffold showed significant activity, with IC₅₀ values less than 10 µM for EGFRWT and less than 50 µM for EGFRT790M. nih.govnih.gov
Telomerase:
Telomerase is an enzyme that is crucial for the immortalization of cancer cells, making it an attractive target for anticancer drug development. nih.govresearchgate.net Derivatives of 1,3,4-oxadiazole have shown promise as telomerase inhibitors. nih.gov For example, a 1,4-benzodioxan moiety containing 1,3,4-oxadiazole derivative, compound 65 , was found to be a potent telomerase inhibitor with an IC₅₀ of 1.27 ± 0.05 µM. nih.gov
Another series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives also demonstrated telomerase inhibitory effects. nih.gov Specifically, compounds 67 and 68 exhibited significant antitumor activity through telomerase inhibition, with IC₅₀ values of 0.8 ± 0.1 µM and 0.9 ± 0.0 µM, respectively. nih.gov
Histone Deacetylase (HDAC):
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy. nih.govnih.gov Difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent and selective inhibitors of HDAC6. nih.gov These compounds act as mechanism-based and essentially irreversible inhibitors. nih.gov Biochemical studies have confirmed that the DFMO derivative 6 is a tight-binding inhibitor of HDAC6. nih.gov
Cyclin-Dependent Kinase 4 (CDK4):
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature in many cancers. nih.govnih.gov A novel class of potent and selective CDK inhibitors based on a 2,4-diamino-5-ketopyrimidine core has been developed. nih.gov While not directly this compound derivatives, the exploration of heterocyclic compounds as CDK inhibitors is a relevant area of research. For instance, compound 39 (R547) , a diaminopyrimidine derivative, showed potent inhibitory activity against CDK1, CDK2, and CDK4. nih.gov Additionally, new 1,2,4-oxadiazole nortopsentin analogs have been synthesized and screened for their antiproliferative activity, with some showing inhibitory effects on CDK1. nih.gov
Mechanisms of Cell Death Induction
The therapeutic efficacy of many anticancer agents is linked to their ability to induce cell death in cancer cells. Research into this compound derivatives has revealed their capacity to trigger apoptosis and cell cycle arrest.
Apoptosis:
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Several studies have indicated that derivatives of 1,3,4-oxadiazole can induce apoptosis. For example, Zibotentan, a 1,3,4-oxadiazole derivative, inhibits apoptosis and cell proliferation. mdpi.com The combination of Zibotentan with Paclitaxel has been shown to have a synergistic effect, leading to increased apoptosis. mdpi.com Furthermore, carbothioamide/carboxamide-based pyrazoline analogs have been shown to induce apoptosis in cancer cells. acs.org
Cell Cycle Arrest:
In addition to apoptosis, the induction of cell cycle arrest is another important mechanism by which anticancer agents can inhibit tumor growth. Some histone deacetylase inhibitors have been shown to cause cell cycle arrest. nih.gov For instance, the compound WY-15 , a novel HDAC inhibitor, was found to induce cell cycle arrest in the G₀/G₁ phase in Sy5y cancer cells. nih.gov
Exploration of Other Investigated Pharmacological Activities
Beyond their anticancer properties, derivatives of this compound have been investigated for a range of other pharmacological activities.
Antitubercular Activity:
Substituted 1,3,4-thiadiazoles have demonstrated notable antitubercular activity. mdpi.com This highlights the potential of related heterocyclic structures in the development of new treatments for tuberculosis.
Analgesic Activity:
The broad biological profile of oxadiazole derivatives includes analgesic properties, suggesting their potential use in pain management. mdpi.com
Antioxidant Activity:
Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant properties. mdpi.comrsc.org These compounds have shown the ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.comrsc.org The antioxidant capacity of these derivatives is often attributed to the presence of phenolic moieties and the 1,3,4-oxadiazole ring itself. rsc.org
Hypoglycemic Activity:
Research has also explored the potential of oxadiazole derivatives in the management of diabetes. nih.govrsc.orgnih.gov Certain N-(1-adamantyl)carbothioamide derivatives have been tested for their oral hypoglycemic activity in diabetic rats. nih.govresearchgate.net For example, compound 5c demonstrated a significant reduction in serum glucose levels. nih.gov Additionally, 1,3,4-oxadiazole derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, which can help in controlling postprandial blood glucose levels. rsc.orgnih.gov
Table 2: Other Pharmacological Activities of Oxadiazole Derivatives
| Activity | Compound Type | Key Findings |
| Antitubercular | 1,3,4-Thiadiazoles | Showed promising activity against Mycobacterium tuberculosis. mdpi.com |
| Analgesic | 1,3,4-Oxadiazoles | Possess pain-relieving properties. mdpi.com |
| Antioxidant | 1,3,4-Oxadiazoles | Exhibit free radical scavenging activity. mdpi.comrsc.org |
| Hypoglycemic | N-(1-adamantyl)carbothioamides, 1,3,4-Oxadiazoles | Reduce blood glucose levels and inhibit carbohydrate-hydrolyzing enzymes. nih.govrsc.orgnih.gov |
Future Prospects and Emerging Research Avenues for 4 Amino 1,2,5 Oxadiazole 3 Carbothioamide
Development of More Sustainable and Greener Synthetic Methodologies
The synthesis of oxadiazole derivatives is increasingly moving towards green chemistry principles to minimize hazardous substances and improve energy efficiency. nih.gov Traditional synthetic routes for 1,2,5-oxadiazoles often involve methods like the dehydration of dioximes or the deoxygenation of 1,2,5-oxadiazole-2-oxides, which may use harsh reagents. chemicalbook.com Future research will likely focus on adapting greener techniques for the synthesis of 4-Amino-1,2,5-oxadiazole-3-carbothioamide and related compounds.
Energy-efficient and environmentally friendly processes such as microwave irradiation, ultrasound-mediated synthesis, and the use of green catalysts are at the forefront of this shift. nih.govresearchgate.netnih.gov Microwave-assisted synthesis, for example, has been shown to reduce reaction times and increase product yields for various oxadiazole derivatives, thereby minimizing byproduct formation. nih.govresearchgate.net The use of water as a solvent and the development of one-pot synthesis protocols are also key areas of investigation, aiming to simplify reaction procedures and reduce the reliance on volatile organic solvents. google.com
| Green Chemistry Technique | Potential Benefits for Oxadiazole Synthesis |
| Microwave Irradiation | Reduced reaction time, increased product yield, fewer byproducts. nih.govresearchgate.net |
| Ultrasound-Mediated Synthesis | Enhanced reaction rates and yields. nih.gov |
| Green Catalysts | Use of safer, more efficient catalysts to drive reactions. |
| Aqueous Solvents | Environmentally benign alternative to organic solvents. google.com |
| One-Pot Synthesis | Simplifies processes, reduces waste and time. google.com |
Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drug candidates, including those based on the this compound scaffold. nih.govspringernature.com These computational tools can significantly accelerate the process by predicting the biological activities and physicochemical properties of novel molecules before they are even synthesized. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. researchgate.net By analyzing the structural features of a series of compounds and their corresponding biological activities, 3D-QSAR models can be built to predict the potency of new derivatives. nih.gov For instance, field-based disparity analysis has been used to understand the electrostatic, hydrophobic, and shape features that influence the cytotoxic activity of 1,2,5-oxadiazoles, providing a rationale for structural modifications to enhance efficacy. nih.gov
| AI/ML Application | Role in Drug Discovery |
| QSAR Modeling | Predicts biological activity based on chemical structure. researchgate.netnih.gov |
| Generative Models | Designs novel molecules with desired properties. springernature.comresearchgate.net |
| Virtual Screening | Efficiently screens large compound libraries for potential hits. nih.gov |
| ADMET Prediction | Forecasts absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com |
Identification and Validation of Novel Biological Targets and Therapeutic Applications
The 1,2,5-oxadiazole ring is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, antibacterial, and vasodilating properties. nih.goveurekaselect.com Future research on this compound and its analogues will likely focus on identifying and validating novel biological targets to expand their therapeutic potential.
One area of significant interest is in cancer therapy. Derivatives of 1,2,5-oxadiazole have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immunosuppression. chemicalbook.comnih.gov Structure-based design has led to the development of novel 1,2,5-oxadiazole-3-carboximidamide derivatives with significant inhibitory activity against IDO1. nih.gov Further exploration could uncover other oncology targets for this class of compounds.
Beyond cancer, oxadiazole derivatives are being investigated for a multitude of diseases. They have shown promise as inhibitors of monoamine oxidase (MAO) for central nervous system disorders, as agents against Leishmania donovani, and as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase. mdpi.comrsc.orgrsc.org The ability of some 1,2,5-oxadiazole derivatives to act as NO-donors also opens up avenues for cardiovascular applications. chemicalbook.comresearchgate.net
| Potential Therapeutic Area | Example Biological Target |
| Oncology | Indoleamine 2,3-dioxygenase 1 (IDO1), Carbonic Anhydrase, VEGFR2. chemicalbook.commdpi.comnih.gov |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE). mdpi.comrsc.org |
| Infectious Diseases | Sortase A (SrtA), Leishmania donovani enzymes. nih.govrsc.org |
| Cardiovascular Disorders | Nitric Oxide (NO) pathways. chemicalbook.comresearchgate.net |
Research into Material Science Applications and Functional Organic Materials Incorporating the Scaffold
The unique chemical properties of the 1,2,5-oxadiazole ring also make it an attractive component for the development of functional organic materials. chemicalbook.com The inherent stability of the ring system allows for a wide range of chemical modifications, enabling the fine-tuning of material properties. thieme-connect.de
A notable application is in the field of energetic materials. The high heat of formation of the furazan (B8792606) ring makes its derivatives, particularly those with nitro and azido (B1232118) groups, powerful explosives and propellants. chemicalbook.comresearchgate.netmdpi.comrsc.org Research in this area focuses on synthesizing new high-density, thermally stable energetic compounds. mdpi.comrsc.org
Furthermore, the fluorogenic properties of some 1,2,5-oxadiazole derivatives are well-documented. chemicalbook.com These compounds can emit orange to red fluorescence in both solution and solid states, making them candidates for use in light-emitting devices. chemicalbook.com The ability to incorporate the this compound scaffold into polymers or other molecular architectures could lead to the creation of novel materials with tailored optical and electronic properties. The presence of heterocyclic compounds is crucial in various fields, including electronics and optics. researchgate.net
| Application Area | Relevant Property of 1,2,5-Oxadiazole |
| Energetic Materials | High heat of formation, potential for high density. chemicalbook.comresearchgate.netmdpi.com |
| Light-Emitting Devices | Fluorogenic properties (fluorescence emission). chemicalbook.com |
| Functional Polymers | Chemical stability and potential for tailored electronic properties. thieme-connect.deresearchgate.net |
| Corrosion Inhibitors | Strong adsorption performance on metal surfaces. google.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-1,2,5-oxadiazole-3-carbothioamide, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via refluxing methyl 4-amino-1,2,5-oxadiazole-3-carboxylate with thiosemicarbazide in anhydrous methanol at 80°C for 10–12 hours. Purity validation requires HPLC (≥95% purity), followed by characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Crystallization from ethanol/water mixtures improves purity .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å) and ring conformation (monoclinic, space group) .
- FT-IR : Identifies functional groups (e.g., N–H stretch at ~3400 cm, C=S at ~1092 cm) .
- NMR : -NMR detects amino protons (~5.5 ppm), while -NMR confirms carbothioamide carbonyl (~170 ppm) .
Q. What are the known biological targets of this compound, and what assay systems are used to evaluate its efficacy?
- Methodological Answer : The compound exhibits antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) via broth microdilution assays and anticancer effects (IC: 10–25 µM in MCF-7 cells) using MTT assays. Target identification involves molecular docking against enzymes like dihydrofolate reductase (DHFR) .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole ring influence the biological activity of carbothioamide derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., –NO) at position 5 enhance antibacterial activity (MIC reduced by 50%).
- Bulky substituents (e.g., benzyl) improve kinase inhibition (e.g., Akt1 IC: 0.8 µM) via steric hindrance in ATP-binding pockets.
Comparative analysis with 1,3,4-thiadiazole analogs ( ) highlights sulfur’s role in membrane penetration .
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) to predict electrophilic sites. Molecular dynamics simulations model solvent effects (e.g., DMSO vs. water) on reaction kinetics. Validation via Hammett substituent constants correlates with experimental values .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Address discrepancies by:
- Standardizing assay conditions (e.g., fixed cell lines, serum-free media).
- Validating cytotoxicity using orthogonal methods (e.g., Annexin V/PI flow cytometry vs. MTT).
- Conducting meta-analyses to identify confounding factors (e.g., batch-to-batch compound variability) .
Q. What strategies can improve the solubility and bioavailability of this compound without altering its core structure?
- Methodological Answer :
- Prodrug design : Phosphorylate the amino group to enhance aqueous solubility (logP reduced from 1.8 to 0.2).
- Co-crystallization : Use succinic acid as a co-former to improve dissolution rate (85% release in 60 min).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI: 0.1) for sustained release .
Q. How does the crystal packing of this compound derivatives affect their physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
